4-[(4-methoxyphenoxy)methyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
2-[(4-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines pyrano, thieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrano ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thieno ring: This step may involve a sulfur-containing reagent to form the thieno ring.
Formation of the triazolo ring: This can be done through a cyclization reaction involving a nitrogen-containing precursor.
Formation of the pyrimidine ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can involve the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
2-[(4-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It can be investigated for its potential therapeutic effects in various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signaling pathways, metabolic pathways, and other biological processes that the compound can influence.
Comparison with Similar Compounds
2-[(4-methoxyphenoxy)methyl]-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential bioactivity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Phenylboronic ester derivatives:
Properties
CAS No. |
902323-14-2 |
---|---|
Molecular Formula |
C20H20N4O3S |
Molecular Weight |
396.5g/mol |
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H20N4O3S/c1-20(2)8-14-15(9-27-20)28-19-17(14)18-22-16(23-24(18)11-21-19)10-26-13-6-4-12(25-3)5-7-13/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
CEIGFASGCWBURV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)OC)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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